molecular formula C8H9NO2 B166907 1,2-Dimethyl-4-nitrobenzene CAS No. 99-51-4

1,2-Dimethyl-4-nitrobenzene

Cat. No. B166907
CAS RN: 99-51-4
M. Wt: 151.16 g/mol
InChI Key: HFZKOYWDLDYELC-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-nitrobenzene appears as yellow prisms or yellow crystalline solid . It has the molecular formula C8H9NO2 .


Molecular Structure Analysis

The molecular structure of 1,2-Dimethyl-4-nitrobenzene consists of a benzene ring with two methyl groups and one nitro group attached. The IUPAC Standard InChI is InChI=1S/C8H9NO2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

1,2-Dimethyl-4-nitrobenzene has a molecular weight of 151.1626 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Crystal Structures and Interactions

1,2-Dimethyl-4-nitrobenzene's crystal structures have been studied, revealing the presence of weak C-H...O and π-π interactions in these structures. This understanding is crucial for applications in materials science and crystal engineering (Sparkes, Sage, & Yufit, 2014).

2. Chemical Reactions and Derivatives

Research has demonstrated the formation of different chemical derivatives through reactions involving 1,2-dimethyl-4-nitrobenzene. For instance, its nitration in specific conditions yields distinct adducts, which are important for synthetic chemistry applications (Fischer & Iyer, 1980).

3. Electrochemical Reduction Studies

The electrochemical behavior of nitrobenzene compounds, including 1,2-dimethyl-4-nitrobenzene, has been analyzed, providing insights into their reduction mechanisms. This research is significant for electrochemistry and environmental remediation (Silvester et al., 2006).

4. Nitration Processes and Selectivity

Studies on the continuous-flow nitration of related compounds have shed light on the selectivity and efficiency of producing 1,2-dimethyl-4-nitrobenzene, relevant for industrial chemical synthesis (Sharma, Joshi, & Kulkarni, 2015).

5. Substituent Effects on Electron Affinity

The electron affinities of 1,2-dimethyl-4-nitrobenzene and its derivatives have been determined, providing valuable data for understanding electronic properties in organic chemistry (Mishima et al., 1993).

6. Nanowire Construction

There has been success in constructing nanowires from derivatives of 1,2-dimethyl-4-nitrobenzene on graphite, which could have implications for nanotechnology and materials science (Jiang, Wang, & Deng, 2007).

7. Molecular Structure Analysis

The molecular structure of 1,2-dimethyl-4-nitrobenzene has been extensively studied using various techniques like electron diffraction and molecular orbital calculations, essential for understanding its chemical behavior and applications (Domenicano et al., 1990).

properties

IUPAC Name

1,2-dimethyl-4-nitrobenzene
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InChI

InChI=1S/C8H9NO2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3
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InChI Key

HFZKOYWDLDYELC-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C
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Molecular Formula

C8H9NO2
Record name 1,2-DIMETHYL-4-NITROBENZENE
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DSSTOX Substance ID

DTXSID2025133
Record name 1,2-Dimethyl-4-nitrobenzene
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Molecular Weight

151.16 g/mol
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Physical Description

1,2-dimethyl-4-nitrobenzene appears as yellow prisms or yellow crystalline solid. (NTP, 1992), Liquid, Yellow solid; [HSDB]
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Record name Benzene, 1,2-dimethyl-4-nitro-
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Boiling Point

489 °F at 748 mmHg (NTP, 1992), 254 °C @ 760 MM HG
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Flash Point

225 °F (NTP, 1992), 107 °C
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Solubility

1 to 5 mg/mL at 59 °F (NTP, 1992), INSOL IN WATER; SLIGHTLY SOL IN HOT ALCOHOL, SOL IN ETHER /NITROXYLENE/
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Density

1.117 (NTP, 1992) - Denser than water; will sink
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Product Name

1,2-Dimethyl-4-nitrobenzene

Color/Form

YELLOW PRISMS FROM ALCOHOL, CRYSTALLINE NEEDLES, YELLOW LIQ /2,4- & 2,5-ISOMERS/

CAS RN

99-51-4
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Melting Point

86 to 88 °F (NTP, 1992), 30-31 °C
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Synthesis routes and methods

Procedure details

A 250 mL three-necked round bottom flask fitted with reverse dean-stark apparatus was charged with 21.205 g o-xylene (0.2 mol), 120 mL 1,2 dichloro ethane, and 4.242 g catalyst as prepared in example 5. The flask was flushed with nitrogen. The solution was refluxed at 110° C. for 1 h. Then 16.4 mL of 70% HNO3 (0.266 mol) was added to the reaction flask dropwise. The water formed during the reaction was removed azeotropically using the reverse dean-stark apparatus. The reaction was carried out for 8 h. The reaction was monitored by GC analysis. In this reaction 74.5% conversion of o-xylene was obtained with 44.8% and 53.7% 3-nitro o-xylene (3NOx) and 4-nitro o-xylene (4NOx), respectively. Other unidentified products were 1.5%.
Quantity
21.205 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
4.242 g
Type
catalyst
Reaction Step One
Name
Quantity
16.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
53.7%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethyl-4-nitrobenzene
Reactant of Route 2
1,2-Dimethyl-4-nitrobenzene
Reactant of Route 3
1,2-Dimethyl-4-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1,2-Dimethyl-4-nitrobenzene
Reactant of Route 5
1,2-Dimethyl-4-nitrobenzene
Reactant of Route 6
1,2-Dimethyl-4-nitrobenzene

Citations

For This Compound
68
Citations
JT Geppert, MW Johnson, PC Myhre… - Journal of the American …, 1981 - ACS Publications
The solvolytic rearomatizations of the E and Z isomers of l, 4-dimethyl-4-nitrocyclohexadienyl acetate (1) have been examined in aqueous ethanol and in sulfuric acid solutions. …
Number of citations: 9 pubs.acs.org
Y Sharma, RA Joshi, AA Kulkarni - Organic Process Research & …, 2015 - ACS Publications
Continuous-flow nitration of o-xylene has been studied with different nitrating agents over a wide range of conditions for different parameters such as temperature, residence time, and …
Number of citations: 23 pubs.acs.org
A Fischer, LM Iyer - Journal of the Chemical Society, Chemical …, 1979 - pubs.rsc.org
Nitration of 1,2-dimethyl-4-nitrobenzene in a mixture of acetic and trifluoroacetic anhydrides gives the adduct 4,5-dimethyl-2,4-dinitrocyclohexa-2,5-dienyl acetate which reacts with …
Number of citations: 4 pubs.rsc.org
RG Coombes, LW Russell - Journal of the Chemical Society B …, 1971 - pubs.rsc.org
The nitrations of o-xylene and biphenyl by nitric acid in aqueous sulphuric acid have been studied. The variation of the rates of nitration with acidity indicates that the nitronium ion is the …
Number of citations: 11 pubs.rsc.org
A Fischer, GN Henderson… - Canadian journal of …, 1985 - cdnsciencepub.com
La nitration du diméthyl-1,2 nitro-4 benzène dans un mélange d'anhydride acétique et d'anhydride trifluoroacétique conduit, en plus des diméthyl-1,2 dinitrobenzènes, à la formation …
Number of citations: 13 cdnsciencepub.com
S AB - Acta Chemica Scandinavica, 1982 - actachemscand.org
The resolution of 4-dimethylamino-2, 2-dimethylphenethylamine (1) and the synthesis of the 4-methylamino-and 4-amino-analogues 2 and & are described. The dextrorotatory isomer (--…
Number of citations: 7 www.actachemscand.org
EK Fukuda, RT McIver Jr - Journal of the American Chemical …, 1985 - ACS Publications
The relative electron affinities of 53 molecules have been determined by measuring equilibrium constants for gas-phase electron-transfer reactions of the general type A"·+ B= B-·+ A. A …
Number of citations: 76 pubs.acs.org
JH Mohammed, NAM Salih - Science Journal of University of …, 2022 - sjuoz.uoz.edu.krd
Synthetic approached towards the synthesis of some novel nitrones derivatives have been started with reduction of nitrobenzene derivatives as starting material bearing electron …
Number of citations: 2 sjuoz.uoz.edu.krd
LM Stock, TL Wright - The Journal of Organic Chemistry, 1979 - ACS Publications
The isomer distributions and product yields have been determined for the mercuric acetate catalyzed nitration of 1, 2-and 1, 3-dimethylbenzenes, 1, 1'-biphenyl,(l, l-dimethylethyl) …
Number of citations: 8 pubs.acs.org
R Bujalski, FF Cantwell - Analytical chemistry, 2006 - ACS Publications
An instrument is developed to measure rates of desorption of solutes from particulate HPLC packing materials for processes that are quantitatively complete in a few tenths of a second. …
Number of citations: 22 pubs.acs.org

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